molecular formula C17H24ClNO3 B8744359 2-(Boc-amino)-2-t-butyl-1-(4-chlorophenyl)ethanone

2-(Boc-amino)-2-t-butyl-1-(4-chlorophenyl)ethanone

Cat. No.: B8744359
M. Wt: 325.8 g/mol
InChI Key: ZOBLCQREMYEMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Boc-amino)-2-t-butyl-1-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C17H24ClNO3 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C17H24ClNO3/c1-16(2,3)14(19-15(21)22-17(4,5)6)13(20)11-7-9-12(18)10-8-11/h7-10,14H,1-6H3,(H,19,21)

InChI Key

ZOBLCQREMYEMEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate (Example 1, 466 mg, 1.70 mmol) was dissolved in dry THF (10 mL). (4-Chlorophenyl)magnesium bromide (CAS 873-77-8, 1.0 M in THF, 6.79 mL, 6.79 mmol) was then added dropwise at rt. After stirring at rt overnight the reaction was quenched with NH4Cl and extracted with EtOAc (2×50 mL). The combined organic phases were washed once with water, dried over MgSO4 and filtered. After removal of the solvent the product was purified on a silica gel column eluted with heptane:EtOAc 10-20% to give tert-butyl 1-(4-chlorophenyl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate (137 mg, 25%).
Name
tert-Butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Quantity
466 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.79 mL
Type
reactant
Reaction Step Two

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